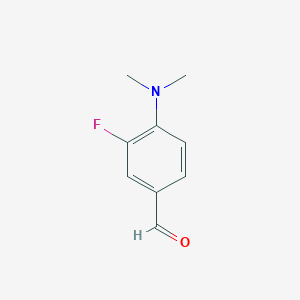

4-(Dimethylamino)-3-fluorobenzaldehyde

Descripción general

Descripción

“4-(Dimethylamino)-3-fluorobenzaldehyde” is an organic compound. It contains an aldehyde group and a dimethylamino group attached to a benzene ring . It’s also known as a derivative of pyridine .

Synthesis Analysis

The synthesis of compounds similar to “4-(Dimethylamino)-3-fluorobenzaldehyde” has been reported in the literature. For instance, the synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis . Another study reported the synthesis of novel complexes involving 4-dimethylaminobenzaldehyde .Molecular Structure Analysis

The molecular structure of “4-(Dimethylamino)-3-fluorobenzaldehyde” can be analyzed using various spectroscopic techniques. For instance, Inelastic Neutron Scattering (INS) combined with periodic DFT calculations has been used to assess the structure and dynamics of crystalline 4-(dimethylamino)benzaldehyde .Chemical Reactions Analysis

The compound “4-(Dimethylamino)-3-fluorobenzaldehyde” can participate in various chemical reactions. For example, it has been found that temperature has a significant impact on the protonation degree of DMAP derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Dimethylamino)-3-fluorobenzaldehyde” can be determined using various techniques. For instance, the stability of the compound is due to hyper-conjugative interactions and a hydrogen-bonding network .Aplicaciones Científicas De Investigación

Environmental Chemistry: Mercury Detection

4-(Dimethylamino)-3-fluorobenzaldehyde: has been utilized in the development of a flow injection analysis (FIA) method incorporating a thiosemicarbazone-based coated wire electrode (CWE) for the determination of mercury (II). This method offers an efficient, cost-effective alternative to traditional instrumental methods for mercury detection in environmental waters, with a high reproducibility and a throughput of 30 samples per hour .

Biochemistry: Enzyme Assay

In biochemistry, this compound serves as a reagent in the assay of enzymes such as apotryptophanase and tryptophanase . It’s used in chromogenic methods for quantifying specific biomolecules, demonstrating its versatility in biochemical research applications .

Microplastics Identification

The compound has shown promise in the identification of microplastics in water environments. It acts as a sensitive dye that can discriminate microplastics quickly and effectively, which is crucial for environmental monitoring and research .

Molecular Biology: DNA Interaction Studies

4-(Dimethylamino)-3-fluorobenzaldehyde: derivatives have been synthesized and studied for their interaction with human DNA. These studies are significant for understanding the molecular mechanisms of action and potential therapeutic applications of these compounds .

Pharmaceutical Chemistry: Antimicrobial and Antidiabetic Activities

Derivatives of 4-(Dimethylamino)-3-fluorobenzaldehyde have been tested for their antimicrobial activities against various bacterial strains and fungi. Additionally, they have shown significant inhibition of enzymes related to diabetes, such as amylase and glucosidase, highlighting their potential in pharmaceutical research .

Analytical Chemistry: Chromogenic Agent

This compound is used as a chromogenic agent in analytical chemistry for the quantification of proanthocyanidines in cranberry powder. Its application in this field underscores its importance in the development of analytical methods for food and nutritional research .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(dimethylamino)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAPINLZEXGHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-3-fluorobenzaldehyde | |

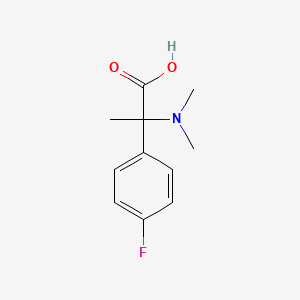

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.